molecular formula C23H27N7O3 B3260450 Avanafil impurity 28 CAS No. 330784-50-4

Avanafil impurity 28

Cat. No.: B3260450
CAS No.: 330784-50-4
M. Wt: 449.5 g/mol
InChI Key: SLDZWDGMJFBYLK-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avanafil Impurity 28 is a process-related impurity identified during the synthesis of avanafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction. This impurity arises from the esterification reaction between avanafil and its intermediate M6 (Imp-A) under specific process conditions .

Properties

IUPAC Name

2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDZWDGMJFBYLK-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Formation Pathways in Synthetic Processes

Avanafil impurity 28 arises during the multistep synthesis of avanafil, particularly during condensation and substitution reactions. Key pathways include:

  • Incomplete Amide Condensation : Residual intermediates from EDCI/HOBT-mediated coupling reactions can lead to impurity formation. For example, unreacted 6-amino-1,2-dihydropyrimidine intermediates may undergo unintended dimerization .

  • Hydrazine-Mediated Side Reactions : Trace hydrazine residues in HOBT react with avanafil precursors (e.g., intermediate M6), forming hydrazide-containing derivatives identified as genotoxic impurities .

  • Stereochemical Byproducts : The chiral center in avanafil increases susceptibility to stereoisomeric impurity formation under suboptimal reaction conditions .

Table 1: Key Reaction Conditions Leading to Impurity 28

Reaction StepReagents/ConditionsImpurity Formation Risk
Amide CouplingEDCI, HOBT, RTHigh (incomplete coupling)
ChlorinationPOCl₃, 80°CModerate (side chlorination)
OxidationmCPBA, DCMLow (stable intermediates)

Degradation and Stability-Related Reactions

Impurity 28 demonstrates pH- and temperature-dependent degradation:

  • Hydrolytic Degradation : Under acidic conditions (pH < 4), the pyrimidine ring undergoes hydrolysis, producing smaller fragments detectable via UPLC-MS .

  • Oxidative Pathways : Exposure to peroxides (e.g., H₂O₂) oxidizes the pyrrolidine moiety, forming N-oxide derivatives.

  • Thermal Decomposition : At >100°C, thermal stress induces cleavage of the carboxamide bond, generating aromatic amines.

Table 2: Degradation Products Identified by LC-MS

Degradation ConditionMajor Productm/z (Observed)
Acidic Hydrolysis (pH 2)4-Methoxybenzylamine138.1 [M+H]⁺
Oxidative Stress (H₂O₂)Pyrrolidine N-oxide278.2 [M+H]⁺
Thermal (120°C, 24h)Pyrimidine-5-carboxylic acid154.0 [M+H]⁺

Reactivity in Analytical Derivatization

Advanced analytical workflows employ chemical reactions to enhance impurity detection:

  • Dansyl Chloride Labeling : Reacts with secondary amines in impurity 28, improving UV detection sensitivity (LOD: 0.05 μg/mL) .

  • Boc Protection : Tertiary butoxycarbonyl (Boc) groups stabilize the impurity for NMR characterization, resolving stereochemical ambiguities .

Mechanistic Insight:

The reaction with dansyl chloride proceeds via nucleophilic substitution at the pyrrolidine nitrogen, forming a fluorescent derivative detectable at λ = 330 nm .

Analytical Characterization Workflows

TechniqueApplicationKey Findings
UPLC-PDA QuantificationRetention time = 7.85 min; linearity (R² > 0.999)
HRMS Structural ElucidationExact mass = 449.5 g/mol; Δppm < 2
¹³C NMR Stereochemical AnalysisDistinct signals at δ 61.91 (CH₂OH), 47.84 (N-CH₂)

Comparison with Similar Compounds

Structural Characteristics :

  • Molecular Formula : C₄₁H₄₅Cl₂N₁₁O₆ (molecular mass: 857 Da) .
  • Formation Pathway : Polymerization of avanafil with M6 (Imp-A), a byproduct of incomplete condensation during synthesis .
  • Analytical Data :
    • Melting Point : 111–113 °C .
    • NMR Signatures : Distinct δ values in ¹H NMR (e.g., 9.17 ppm for amide protons) and ¹³C NMR (e.g., 167.88 ppm for carbonyl groups) confirm its ester-linked structure .
    • Detection : Identified via UPLC and LC-MS with a [M+H]⁺ peak at m/z 858.0 .

Comparison with Similar Compounds

Avanafil Impurity 28 (Imp-D) differs significantly from other process-related impurities (Imp-A, B, and C) in structure, origin, and analytical properties. Below is a detailed comparison:

Structural and Molecular Differences

Parameter Impurity D (28) Impurity A (M6) Impurity B Impurity C
Molecular Formula C₄₁H₄₅Cl₂N₁₁O₆ C₁₉H₁₈ClN₃O₃S C₂₀H₂₁N₅O₄ C₁₉H₁₇ClN₄O₃S
Molecular Mass 857 Da 420 Da 449 Da 435 Da
Structural Origin Polymer of avanafil and M6 Intermediate (unreacted M6) Hydrolysis product of avanafil Byproduct from alternative routes
Key Functional Groups Ester linkages, pyrimidine rings Methylthio group, carboxylic acid Methoxybenzyl group, pyrimidine Chlorine, methylthio group

Analytical Performance

Parameter Impurity D (28) Impurity A Impurity B Impurity C
UPLC Retention Distinct peak at higher retention time Elutes earlier than avanafil Co-elutes with degradation products Detected in alternative synthesis routes
Detection Limits LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL LOD: 0.0125 µg/mL; LOQ: 0.0375 µg/mL LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Recovery (%) 97.12–103.14% 92.17–98.59% 99.14–101.26% 95.37–100.54%

Formation Pathways

  • Impurity D (28) : Forms via esterification between avanafil and M6 during condensation steps, facilitated by reagents like EDCI/HOBT .
  • Impurity A : Unreacted intermediate (M6) from incomplete amidations .
  • Impurity B : Hydrolysis of avanafil’s amide bond under acidic/basic conditions .
  • Impurity C : Byproduct from competing synthetic routes involving chlorinated intermediates .

Market and Regulatory Considerations

The global avanafil impurity market (including Impurity 28) is segmented by purity levels:

  • Purity <98% : Used in preliminary research.
  • Purity 98–99% : Common for analytical standards.
  • Purity >99% : Required for regulatory compliance and pharmacokinetic studies .

Key Manufacturers : Clinivex, Pharmaffiliates, and Toronto Research Chemicals dominate production, with Asia-Pacific being the fastest-growing market due to high API synthesis demand .

Biological Activity

Avanafil is a phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction. While the active compound has been extensively studied, the biological activity and implications of its impurities, particularly Avanafil impurity 28, are less understood. This article focuses on the biological activity of this compound, synthesizing available research findings, case studies, and analytical data.

Chemical Characteristics of this compound

This compound is a byproduct formed during the synthesis of avanafil. Its chemical structure is characterized by a chiral center, making it stereoisomeric. The presence of impurities in pharmaceutical formulations can significantly influence both the efficacy and safety profiles of the final product .

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₄O₂
Molecular Weight274.70 g/mol
AppearanceWhite solid
Melting Point181–182 °C

As an impurity, this compound does not exhibit a specific mechanism of action like its parent compound avanafil. However, its presence can impact the pharmacokinetics and pharmacodynamics of avanafil when they coexist in biological systems. Interaction studies have suggested that impurities may alter the absorption and metabolism of the active ingredient .

Pharmacological Implications

Research indicates that impurities such as this compound can affect drug stability and bioavailability. For instance, studies utilizing ultra-high performance liquid chromatography (UPLC) have shown that impurities can accumulate during storage, potentially leading to degradation products that may possess varying biological activities compared to the parent compound .

Case Studies

  • Stability Studies : A study conducted on avanafil formulations revealed that the presence of impurities like impurity 28 could lead to significant changes in drug stability over time. The degradation pathways were analyzed using UPLC-MS techniques, demonstrating how impurity levels fluctuated under different storage conditions .
  • Toxicological Assessments : Toxicological evaluations have indicated that certain impurities can exhibit cytotoxic effects when tested in vitro. For example, assays measuring cell viability in human cell lines showed that higher concentrations of this compound could lead to reduced cell proliferation .

Table 2: Summary of Biological Activity Studies on this compound

Study TypeFindings
Stability AnalysisImpurity levels influenced degradation rates
Toxicological AssessmentCytotoxic effects observed at elevated doses
Interaction StudiesPotential alteration in pharmacokinetics

Regulatory Considerations

The presence of impurities such as this compound is critical for regulatory compliance in pharmaceutical development. Regulatory agencies require thorough characterization and quantification of process-related impurities to ensure drug safety and efficacy .

Analytical Techniques

Advanced analytical methods like UPLC and mass spectrometry are employed to detect and quantify impurities in pharmaceutical formulations. These techniques help ensure that impurity levels remain within acceptable limits as defined by regulatory guidelines .

Q & A

Basic: What analytical techniques are recommended for the identification of Avanafil Impurity 28 in drug substance batches?

To identify this compound, a combination of chromatographic and spectroscopic methods is essential. Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is used to determine molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H and 13C^{13}C) confirms structural assignments. For example, 1H^1H NMR signals at δ = 2.45 (methylthio group) and δ = 3.82 (methoxy group) help differentiate substituents on the pyrimidine and benzene rings . Cross-validation with synthesized reference standards is critical to ensure peak alignment and structural accuracy.

Advanced: How can researchers resolve contradictory spectral data when characterizing this compound?

Contradictions in spectral data (e.g., unexpected MS fragments or NMR shifts) require systematic verification:

Re-synthesize the impurity under controlled conditions to confirm its structure.

Perform high-resolution MS (HRMS) to validate molecular formulas.

Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations.

Compare data with synthetic intermediates (e.g., M6 or M3 hydrolysis products) to trace potential polymerization or esterification pathways, as seen in Imp-D formation . Discrepancies may arise from stereochemical variations or solvent interactions, necessitating X-ray crystallography for absolute configuration determination if ambiguity persists.

Basic: What synthetic routes are typically employed to prepare this compound for reference standards?

Impurity 28 is synthesized via side reactions during avanafil production, such as:

  • Hydrolysis of intermediates (e.g., M3) under basic conditions (NaOH), followed by condensation with avanafil precursors.
  • Esterification reactions involving intermediates like M6 (Imp-A) and avanafil, catalyzed by agents such as EDCI or HOBT .
    Reaction conditions (e.g., temperature, reagent stoichiometry) must be tightly controlled to avoid over- or under-synthesis. The final product is purified via recrystallization (melting point: 111–113°C for Imp-D analogs) and characterized by elemental analysis (C, H, Cl, N, O) to confirm purity .

Advanced: What methodological challenges arise in developing stability-indicating assays for this compound?

Key challenges include:

  • Differentiating degradation products from process-related impurities. Forced degradation studies (acid/base hydrolysis, oxidation) combined with multivariate HPLC-QbD approaches optimize separation efficiency .
  • Low abundance detection : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for trace impurities.
  • Matrix interference : Use of orthogonal methods (e.g., GC-MS for volatile byproducts) mitigates false positives. Validation parameters (specificity, accuracy, linearity) must adhere to ICH guidelines, with emphasis on solution stability under stress conditions .

Advanced: How can researchers mechanistically explain the formation of this compound under varying process conditions?

Formation mechanisms depend on reaction parameters:

  • High-temperature conditions : Promote polymerization between avanafil and intermediates (e.g., M6), yielding dimeric impurities like Imp-D (MW 857) .
  • Catalyst residues : Residual EDCI or HBTU may drive unintended condensations.
  • pH-dependent hydrolysis : Alkaline conditions during synthesis hydrolyze labile groups (e.g., methylthio substituents), generating reactive intermediates.
    Mechanistic studies should employ kinetic modeling and in situ FTIR to track reaction pathways and identify rate-limiting steps.

Basic: What strategies are used to confirm the structural identity of this compound post-synthesis?

Structural confirmation involves:

Elemental analysis (C, H, N, Cl) to match theoretical and experimental compositions.

NMR correlation : Compare chemical shifts with avanafil’s spectrum (e.g., aromatic protons at δ 7.42–8.76) and assign unique signals from impurity-specific groups .

Synthetic cross-verification : Co-inject the synthesized impurity with the isolated batch sample in UPLC to confirm retention time and peak homogeneity .

Advanced: How should researchers address cases where this compound cannot be synthesized for confirmatory testing?

If synthesis is unfeasible (e.g., instability or steric hindrance), justify its absence via:

  • Computational modeling : Predict impurity formation likelihood using quantum mechanical calculations (e.g., density functional theory for reaction energetics).
  • Comparative batch analysis : Track impurity levels across multiple production batches to establish correlation with process variables.
  • Toxicological assessment : Reference ICH M7 guidelines to evaluate genotoxic risk if the impurity’s structure suggests alerting motifs. Document all efforts in the risk assessment dossier, including literature on analogous impurities .

Advanced: What approaches are recommended for analyzing genotoxic potential in this compound?

In silico toxicity prediction : Use tools like DEREK or Sarah Nexus to identify structural alerts for DNA reactivity.

In vitro assays : Conduct Ames tests with impurity-spiked samples (≤1 μg/plate) to assess mutagenicity.

LC-HRMS quantification : Develop validated methods (LOQ ≤ 0.1%) to monitor impurity levels in clinical batches. Include stability studies under accelerated conditions (40°C/75% RH) to simulate long-term storage effects .

Basic: How are process parameters optimized to minimize this compound during scale-up?

Critical parameters include:

  • Reagent purity : Use high-grade solvents to avoid introducing reactive contaminants.
  • Temperature control : Maintain synthesis steps below thresholds that promote side reactions (e.g., <60°C for condensation steps).
  • Catalyst removal : Implement post-reaction washes (e.g., aqueous NaHCO3_3) to eliminate residual EDCI/HOBT. Process analytical technology (PAT) tools monitor real-time impurity profiles .

Advanced: How can researchers reconcile discrepancies between in-silico predictions and experimental data for this compound’s physicochemical properties?

Discrepancies (e.g., logP or pKa deviations) require:

Re-evaluate computational models : Adjust force fields or solvent parameters in software like COSMO-RS.

Experimental validation : Measure logP via shake-flask method and pKa via potentiometric titration.

Cohort analysis : Compare data with structurally related impurities (e.g., avanafil Imp-A to Imp-D) to identify trends in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avanafil impurity 28
Reactant of Route 2
Reactant of Route 2
Avanafil impurity 28

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.